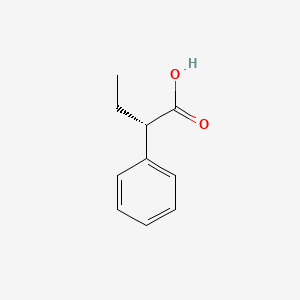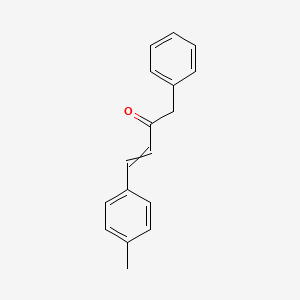
Acide 3-(2-phényl-1H-indol-1-yl)propanoïque
Vue d'ensemble
Description
“3-(2-phenyl-1H-indol-1-yl)propanoic acid” is a compound with the molecular formula C17H15NO2 . It is an indole derivative, which is a class of compounds known for their diverse pharmacological activities .
Molecular Structure Analysis
The molecular structure of “3-(2-phenyl-1H-indol-1-yl)propanoic acid” can be found in various databases such as PubChem . Additionally, the crystal structure of FABP4 in complex with this compound has been deposited in the RCSB PDB .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(2-phenyl-1H-indol-1-yl)propanoic acid” can be found in databases like PubChem . These databases provide information on the compound’s structure, chemical names, classification, and more.
Applications De Recherche Scientifique
Propriétés anti-inflammatoires et analgésiques
Les dérivés de l'indole auraient des activités anti-inflammatoires et analgésiques. Des composés similaires à l'acide 3-(2-phényl-1H-indol-1-yl)propanoïque ont montré des résultats prometteurs par rapport à des médicaments connus tels que l'indométacine et le célécoxib, indiquant un potentiel de développement en tant que nouveaux agents thérapeutiques .
Agents antimycobactériens
Des dérivés du composé ont été synthétisés et rapportés comme agents antimycobactériens, suggérant leur utilisation pour lutter contre les infections mycobactériennes, telles que la tuberculose .
Inhibiteurs de la phospholipase A2α cytosolique
Certains acides propanoïques à base d'indole ont été conçus et synthétisés pour leur rôle potentiel en tant qu'inhibiteurs de la phospholipase A2α cytosolique, une enzyme impliquée dans le processus inflammatoire, ce qui pourrait conduire à de nouveaux traitements pour les maladies associées à l'inflammation .
Modulation de l'expression des cytokines pro-inflammatoires
Des études ont montré que certains dérivés de l'indole peuvent affecter l'expression des cytokines pro-inflammatoires dans les cellules, ce qui pourrait être bénéfique pour contrôler les réponses inflammatoires dans diverses conditions .
Traitement du cancer
Les dérivés de l'indole sont de plus en plus étudiés pour leur application dans le traitement des cellules cancéreuses en raison de leurs propriétés biologiquement actives. Ils présentent un potentiel en tant que composés thérapeutiques contre divers types de cancer .
Traitement microbien
Ces composés présentent également une activité contre les microbes, suggérant leur utilisation dans le traitement des infections microbiennes ou le développement de nouveaux antibiotiques .
Traitement des troubles
Les dérivés de l'indole sont explorés pour leur efficacité dans le traitement de différents types de troubles au sein du corps humain, soulignant leur polyvalence en tant que composés biologiquement actifs .
Dérivés d'hormones végétales
L'acide indole-3-acétique, un dérivé de l'indole, est une hormone végétale produite par les plantes supérieures. Cela indique que les dérivés de l'indole comme l'this compound pourraient avoir des applications en agriculture ou en botanique .
Une brève revue du potentiel biologique des dérivés de l'indole Conception, synthèse et évaluation biologique des acides 3-(1-aryl-1H-indol-5-yl)propanoïques Synthèse de DPIE Synthèse de dérivés de l'indole Une brève revue du potentiel biologique des dérivés de l'indole
Orientations Futures
The future directions for “3-(2-phenyl-1H-indol-1-yl)propanoic acid” and similar compounds are promising. Indole derivatives are being extensively explored as potential therapeutic agents. For instance, the indole scaffold containing the novel non-covalent DprE1 inhibitor 1,4-azaindole is currently in clinical trials to treat Mycobacterium tuberculosis .
Mécanisme D'action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular functions . For instance, some indole derivatives have been reported to exhibit inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives are known to influence a broad range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given that indole derivatives are known to have a broad spectrum of biological activities , it can be inferred that this compound may have similar effects.
Analyse Biochimique
Biochemical Properties
3-(2-phenyl-1H-indol-1-yl)propanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. One notable interaction is with fatty acid-binding protein 4 (FABP4), where it acts as an inhibitor . This interaction is crucial as FABP4 is involved in lipid metabolism and inflammation. The compound’s binding to FABP4 inhibits its activity, potentially reducing inflammation and altering lipid metabolism.
Cellular Effects
The effects of 3-(2-phenyl-1H-indol-1-yl)propanoic acid on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to induce apoptosis in cancer cells by modulating the expression of pro-apoptotic genes . Additionally, it affects cell signaling pathways such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation.
Molecular Mechanism
At the molecular level, 3-(2-phenyl-1H-indol-1-yl)propanoic acid exerts its effects through various mechanisms. It binds to specific biomolecules, inhibiting or activating their functions. For example, its interaction with FABP4 involves binding to the protein’s active site, leading to enzyme inhibition . This binding alters the protein’s conformation, preventing it from performing its usual functions. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(2-phenyl-1H-indol-1-yl)propanoic acid change over time. The compound’s stability and degradation are critical factors influencing its long-term effects. Studies have shown that it remains stable under specific conditions, but prolonged exposure can lead to degradation . This degradation can affect its efficacy and the observed cellular responses. Long-term studies have indicated that the compound can induce sustained changes in cellular function, including prolonged inhibition of FABP4 activity and persistent alterations in gene expression.
Dosage Effects in Animal Models
The effects of 3-(2-phenyl-1H-indol-1-yl)propanoic acid vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as anti-inflammatory and anticancer activities . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
3-(2-phenyl-1H-indol-1-yl)propanoic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism . The compound’s metabolism leads to the formation of various metabolites, which can have distinct biological activities. These metabolic pathways influence the compound’s overall efficacy and safety profile.
Transport and Distribution
The transport and distribution of 3-(2-phenyl-1H-indol-1-yl)propanoic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by organic anion transporters, facilitating its distribution to various tissues . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation.
Subcellular Localization
The subcellular localization of 3-(2-phenyl-1H-indol-1-yl)propanoic acid is crucial for its activity. The compound is primarily localized in the cytoplasm, where it interacts with various cytoplasmic proteins . Additionally, it can be targeted to specific organelles, such as the mitochondria, through post-translational modifications. These modifications direct the compound to its site of action, enhancing its efficacy.
Propriétés
IUPAC Name |
3-(2-phenylindol-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c19-17(20)10-11-18-15-9-5-4-8-14(15)12-16(18)13-6-2-1-3-7-13/h1-9,12H,10-11H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPWLVJORIJEUHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40355506 | |
| Record name | 3-(2-Phenyl-1H-indol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24802126 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
65746-55-6 | |
| Record name | 3-(2-Phenyl-1H-indol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Is there information available regarding the Structure-Activity Relationship (SAR) of 3-(2-phenyl-1H-indol-1-yl)propanoic acid and its analogs in the context of FABP4 binding?
A2: While the paper elucidates the binding mode of 3-(2-phenyl-1H-indol-1-yl)propanoic acid to FABP4, it does not provide data on the SAR of this compound or its analogs []. Investigating the SAR would require synthesizing and testing various structural modifications of the compound and evaluating their impact on binding affinity and selectivity towards FABP4. This information could be valuable for optimizing the compound's properties for potential therapeutic applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[(4-benzoylphenyl)carbamoyl]benzoic Acid](/img/structure/B1363289.png)




![3-Dimethylamino-1-[(4-imidazol-1-yl)phenyl]propen-1-one](/img/structure/B1363333.png)

![4-[2-(4-Bromo-2-methylphenoxy)ethyl]morpholine](/img/structure/B1363367.png)


